3-Fluorothiophenol

Catalog No.
S535342
CAS No.
2557-77-9
M.F
C6H5FS
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorothiophenol

Standard thiols (pKa ~6.4) require strong bases, damaging sensitive substrates. 3-Fluorothiophenol (pKa 5.83) solves this:

  • Mild deprotonation boosts C-S coupling yields (67% vs 24% with 4-CF3 analog).
  • Avoids resonance deactivation of para-F isomer, ensuring efficient nucleophilic attack.
  • Ideal Raman label for gold SAMs, giving orthogonal fingerprint for multiplexed diagnostics.
  • In stock for fast global shipping.

CAS Number

2557-77-9

Product Name

3-Fluorothiophenol

IUPAC Name

3-fluorobenzenethiol

Molecular Formula

C6H5FS

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

ZDEUGINAVLMAET-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)F

solubility

Soluble in DMSO

Synonyms

m-Fluorobenzenethiol

Canonical SMILES

C1=CC(=CC(=C1)S)F

The exact mass of the compound 3-Fluorothiophenol is 128.0096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g

3-Fluorothiophenol is a meta-halogenated aromatic thiol utilized primarily as a versatile building block in advanced organic synthesis, transition metal-catalyzed cross-coupling, and surface-assembled monolayer (SAM) engineering. Unlike unsubstituted thiophenol, the introduction of a fluorine atom at the meta position exerts a strong, uncompensated electron-withdrawing inductive (-I) effect. This specific substitution pattern significantly lowers the pKa of the thiol group to approximately 5.83, facilitating thiolate anion generation under milder basic conditions . For industrial and laboratory procurement, 3-fluorothiophenol represents an optimal balance: it provides the desired fluorinated aromatic motif for pharmaceutical or materials science applications without suffering the severe nucleophilic deactivation characteristic of more heavily electron-withdrawn analogs like 4-(trifluoromethyl)thiophenol.

Research Fit

Fluorinated building block for CNS medicinal chemistry research
Synthesis of 19F-NMR structural probes for biomolecular analysis
Precision nucleophilic substitution with acidity-tuned thiolate reactivity

Substituting 3-fluorothiophenol with its close isomers or other electron-poor thiols frequently leads to process failures or sub-optimal yields. Using the para-isomer (4-fluorothiophenol) fails in pH-sensitive processes because the para-fluorine exerts a resonance (+M) effect that counteracts its inductive pull, resulting in a significantly higher pKa (6.40 vs. 5.83) and requiring stronger bases for deprotonation . Conversely, substituting with heavily deactivated derivatives like 4-(trifluoromethyl)thiophenol to maximize electron withdrawal drastically suppresses nucleophilicity. In standardized acyl substitution assays, replacing 3-fluorothiophenol with a trifluoromethyl analog caused product yields to plummet from 67% to 24%[1]. Furthermore, in surface science, substituting the meta-isomer with thiophenol alters the Lowest Unoccupied Molecular Orbital (LUMO) levels and dipole moments, fundamentally changing the secondary-electron emission and Raman scattering fingerprints of the resulting functionalized surfaces [2].

Substitution Risk

Position Meta-fluorine electronic modulation alters nucleophilicity and reaction selectivity vs ortho- or para-isomers; isomer-specific 19F-NMR shifts prevent unambiguous structural probing if substituted.
Acidity Lower pKa of 3-fluorothiophenol (predicted 5.83) shifts thiolate concentration compared to thiophenol (pKa ~6.5), affecting reaction kinetics and pH-dependent behavior.
Process Physical properties (boiling point, density) differ from other isomers; generic substitution may compromise distillation protocols and phase separation in scale-up.

Enhanced Acidity for Mild Thiolate Generation

The position of the fluorine atom dictates the acidity of the thiol group. 3-Fluorothiophenol exhibits a predicted pKa of 5.83, driven by the pure inductive (-I) effect of the meta-fluorine. In contrast, 4-fluorothiophenol has a pKa of 6.40, and unsubstituted thiophenol has a pKa of approximately 6.6 . This ~0.57 to 0.77 unit difference means 3-fluorothiophenol is significantly more acidic.

Evidence DimensionThiol pKa (Acidity)
Target Compound DatapKa = 5.83
Comparator Or Baseline4-Fluorothiophenol (pKa = 6.40) / Thiophenol (pKa ~6.6)
Quantified Difference0.57 to 0.77 pKa units lower (more acidic)
ConditionsAqueous thermodynamic acidity prediction/measurement

Allows chemists to generate the reactive thiolate nucleophile using weaker bases, preventing the degradation of base-sensitive functional groups in complex multi-step syntheses.

Isomer-Specific 19F-NMR Shifts
Reported
Distinct chemical shifts for meta vs ortho/para isomers in [S2MoS2Cu(n-SPhF)]2- clusters
Enables unambiguous isomer identification and local environment probing in biomolecular studies
Direct comparison confirmed; signal highly influenced by local environment

Balanced Nucleophilicity in Acyl Substitutions

While adding electron-withdrawing groups is useful for tuning molecular properties, over-deactivation ruins process yields. In a thionyl fluoride (SOF2)-mediated one-pot nucleophilic acyl substitution, 3-fluorothiophenol acted as a sufficiently strong nucleophile, affording the target thioester in 67% isolated yield with quantitative consumption of the acyl fluoride. When the highly deactivated 4-(trifluoromethyl)thiophenol was used under identical conditions, the yield collapsed to just 24% [1].

Evidence DimensionIsolated product yield in thioester synthesis
Target Compound Data67% isolated yield
Comparator Or Baseline4-(Trifluoromethyl)thiophenol (24% isolated yield)
Quantified Difference2.79x higher yield
ConditionsSOF2-mediated one-pot substitution of 3,3-diphenylpropionic acid

Demonstrates that 3-fluorothiophenol successfully incorporates a fluorinated aromatic ring into target molecules without the severe nucleophilic stalling seen with strongly deactivated analogs.

Enhanced Acidity (pKa)
Cross-study comparable
Predicted pKa 5.83 ± 0.10 vs thiophenol experimental pKa ~6.5
Higher thiolate concentration at a given pH; alters nucleophilic substitution rates
Predicted value; experimental verification recommended

Distinct SERS Spectral Fingerprint

In the development of multiplexed Surface-Enhanced Raman Scattering (SERS) encoded gold nanoparticles, the choice of thiol directly determines the optical barcode. 3-Fluorothiophenol forms a robust self-assembled monolayer (SAM) and provides a highly distinct Raman spectral fingerprint that does not overlap with the vibrational modes of 4-fluorothiophenol or unsubstituted benzenethiol[1]. This structural isomerism is critical for avoiding signal crosstalk in multiplexed diagnostic assays.

Evidence DimensionSERS spectral fingerprint resolution
Target Compound DataDistinct meta-substituted vibrational modes
Comparator Or Baseline4-Fluorothiophenol / Benzenethiol
Quantified DifferenceNon-overlapping Raman shift peaks enabling multiplexing
ConditionsCitrate-capped 50-nm gold nanoparticles functionalized with submonolayers of thiols

Crucial for materials scientists and diagnostic developers who require orthogonal Raman labels to expand the encoding capacity of multiplexed optical assays.

Boiling Point & Density
Cross-study comparable
BP 170 °C, density 1.517 g/mL vs 4-fluorothiophenol: BP 164–168 °C, density 1.203 g/mL
Impacts distillation conditions and phase separation in process scale-up
Literature values from multiple vendors; may vary slightly by source
CNS Drug Discovery Intermediate
Class-level inference
Reported key intermediate for 2-(fluorophenylthio)benzylamines (dual serotonin/noradrenaline reuptake inhibitors studied in CNS research)
Meta-fluorine essential for target pharmacophore; thiophenol not applicable to this scaffold
Supplier-derived application data; confirm pharmacological activity in assay

Fluorinated API Synthesis

Because of its lower pKa (5.83) compared to para-fluorothiophenol or unsubstituted thiophenol, 3-fluorothiophenol is the preferred building block when synthesizing aryl thioethers in the presence of base-sensitive functional groups. It allows for efficient thiolate generation under mild conditions, maximizing API precursor yields .

High-Yield Thioesterification and Cross-Coupling

In industrial workflows requiring the formation of C-S bonds via acyl fluorides or transition-metal catalysis, 3-fluorothiophenol is selected over heavily deactivated thiols (like trifluoromethyl analogs). Its balanced nucleophilicity prevents reaction stalling, delivering nearly 3x higher yields in standardized SOF2-mediated couplings while still providing the desired electron-withdrawing fluorinated moiety [1].

Multiplexed SERS Optical Tagging

For manufacturers of diagnostic nanoparticles, 3-fluorothiophenol is an essential Raman label. It reliably forms self-assembled monolayers (SAMs) on gold surfaces and offers a unique vibrational fingerprint that is strictly orthogonal to para-substituted isomers, enabling high-capacity multiplexed steganography and bio-assays without signal crosstalk [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS drug discovery synthesis
Fluorinated pharmacophore requirement
Target binding and reuptake inhibition assay
19F-NMR probe development
Isomer-specific spectroscopic handle
Spectral resolution and environmental sensitivity in biomolecular NMR
Nucleophilic substitution tuning
Acidity-tuned thiolate reactivity
Reaction rate and yield under mild conditions
Process scale-up of fluorinated thiophenols
Distinct physicochemical profile
Distillation and liquid-liquid extraction protocol design

XLogP3

2.4

Exact Mass

128.0096

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2557-77-9

Wikipedia

3-Fluorothiophenol

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